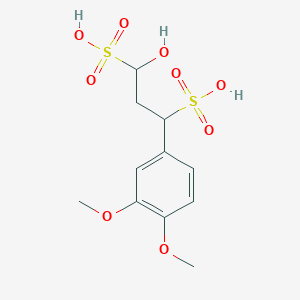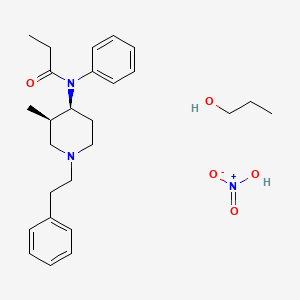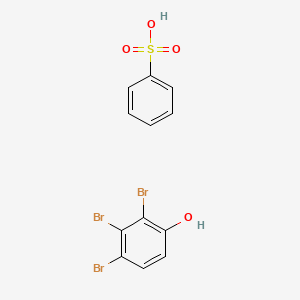
Benzenesulfonic acid;2,3,4-tribromophenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenesulfonic acid;2,3,4-tribromophenol is a compound that combines the properties of benzenesulfonic acid and 2,3,4-tribromophenol. Benzenesulfonic acid is an organosulfur compound with the formula C6H6O3S, known for its strong acidic properties and solubility in water and ethanol . 2,3,4-tribromophenol is a brominated phenol derivative, often used in various chemical applications due to its reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Benzenesulfonic acid is typically prepared through the sulfonation of benzene using concentrated sulfuric acid or fuming sulfuric acid (oleum) . The reaction involves the addition of sulfur trioxide to benzene, forming benzenesulfonic acid. The process can be reversed by adding hot aqueous acid to benzenesulfonic acid, producing benzene .
2,3,4-tribromophenol can be synthesized by brominating phenol in the presence of a brominating agent such as bromine or N-bromosuccinimide (NBS). The reaction conditions typically involve a solvent like acetic acid and a catalyst to facilitate the bromination process.
Industrial Production Methods
. This method ensures high yields and purity of the product. For 2,3,4-tribromophenol, industrial production may involve large-scale bromination reactions under controlled conditions to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenesulfonic acid undergoes various reactions typical of aromatic sulfonic acids, including:
Electrophilic substitution: The sulfonic acid group can be replaced by other electrophiles.
Formation of sulfonamides: Reaction with amines to form sulfonamides.
Formation of sulfonyl chlorides: Reaction with phosphorus pentachloride to form benzenesulfonyl chloride.
2,3,4-tribromophenol can undergo:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles.
Oxidation and reduction: The phenolic group can be oxidized or reduced under appropriate conditions.
Common Reagents and Conditions
Sulfur trioxide and fuming sulfuric acid: Used for sulfonation of benzene.
Phosphorus pentachloride: Used to convert benzenesulfonic acid to benzenesulfonyl chloride.
Bromine or N-bromosuccinimide: Used for bromination of phenol to produce 2,3,4-tribromophenol.
Major Products Formed
Benzenesulfonic acid: From sulfonation of benzene.
Benzenesulfonyl chloride: From reaction with phosphorus pentachloride.
2,3,4-tribromophenol: From bromination of phenol.
Applications De Recherche Scientifique
Benzenesulfonic acid and 2,3,4-tribromophenol have various applications in scientific research:
Chemistry: Used as reagents and intermediates in organic synthesis.
Biology: Studied for their potential biological activities and interactions with biomolecules.
Medicine: Investigated for their potential therapeutic properties and as precursors for drug development.
Industry: Used in the production of dyes, detergents, and other industrial chemicals.
Mécanisme D'action
The mechanism of action for benzenesulfonic acid involves its strong acidic properties, which allow it to act as a catalyst in various chemical reactions. It can donate protons to facilitate electrophilic substitution reactions on aromatic rings .
For 2,3,4-tribromophenol, the bromine atoms increase the compound’s reactivity, making it susceptible to nucleophilic substitution reactions. The phenolic group can also participate in hydrogen bonding and other interactions with biological molecules, influencing its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
Sulfanilic acid: Another aromatic sulfonic acid with similar acidic properties.
p-Toluenesulfonic acid: A sulfonic acid derivative with a methyl group on the benzene ring.
2,4,6-tribromophenol: A brominated phenol similar to 2,3,4-tribromophenol but with different bromine substitution patterns.
Uniqueness
Benzenesulfonic acid;2,3,4-tribromophenol is unique due to the combination of the sulfonic acid group and the brominated phenol structure. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in both research and industrial settings.
Propriétés
Numéro CAS |
63832-62-2 |
|---|---|
Formule moléculaire |
C12H9Br3O4S |
Poids moléculaire |
489.0 g/mol |
Nom IUPAC |
benzenesulfonic acid;2,3,4-tribromophenol |
InChI |
InChI=1S/C6H3Br3O.C6H6O3S/c7-3-1-2-4(10)6(9)5(3)8;7-10(8,9)6-4-2-1-3-5-6/h1-2,10H;1-5H,(H,7,8,9) |
Clé InChI |
RUPAMHXLJAOKJV-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)S(=O)(=O)O.C1=CC(=C(C(=C1O)Br)Br)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



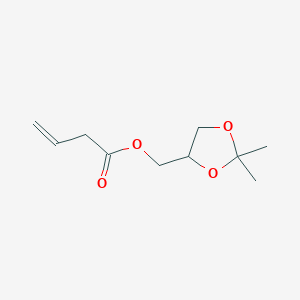
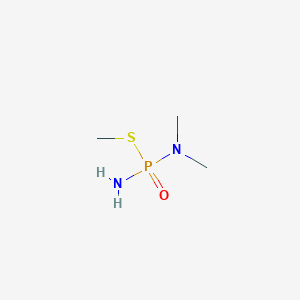
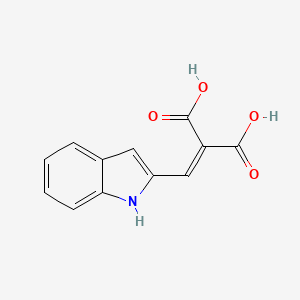
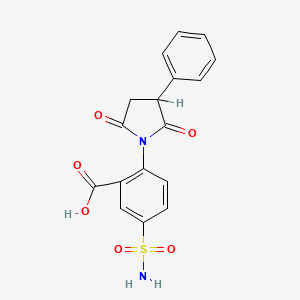
![Methyl 2,3-dihydro-1H-cyclopenta[a]azulene-9-carboxylate](/img/structure/B14490226.png)
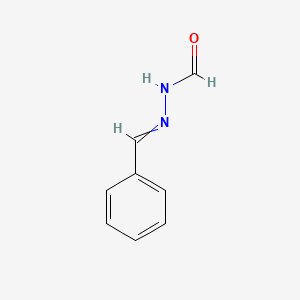
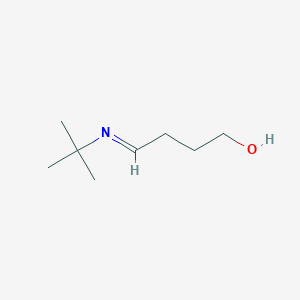
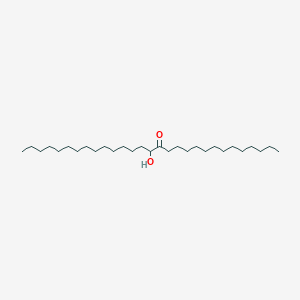
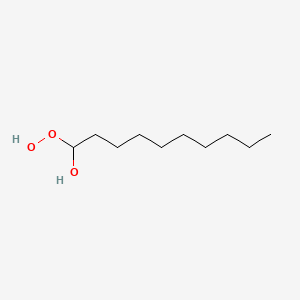
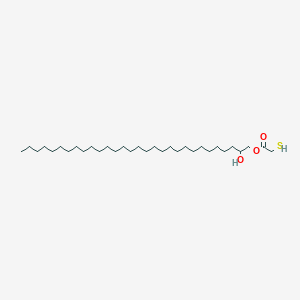
![Methyl 7-[2-(hydroxymethyl)-3,6-dimethoxyphenyl]heptanoate](/img/structure/B14490268.png)
